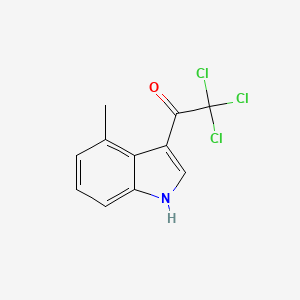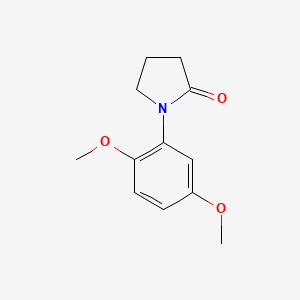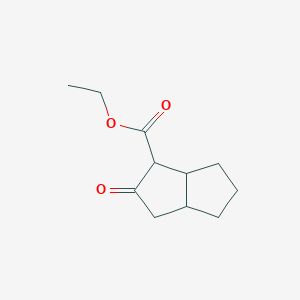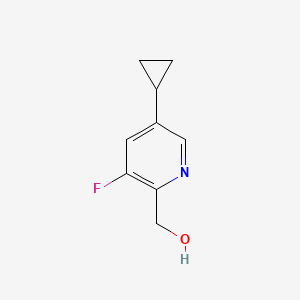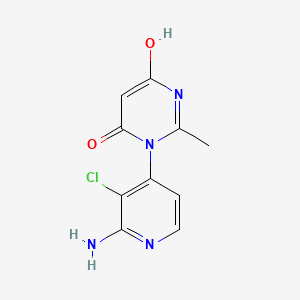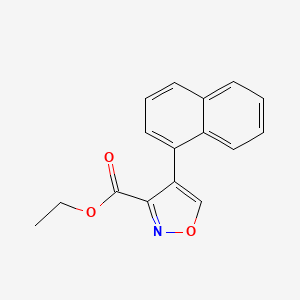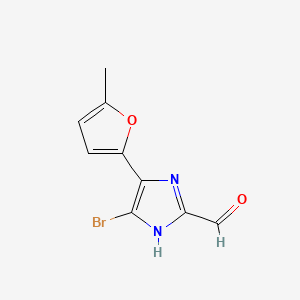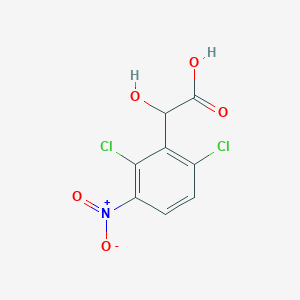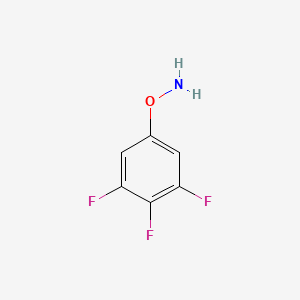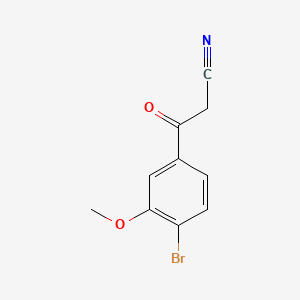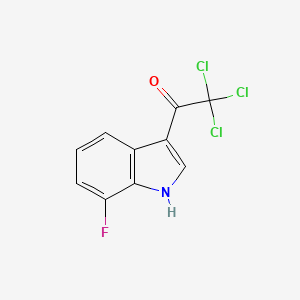
2,2,2-Trichloro-1-(7-fluoro-3-indolyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trichloro-1-(7-fluoro-3-indolyl)ethanone is a chemical compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and drugs. This compound features a trichloro group and a fluoro-substituted indole ring, making it a unique and potentially valuable molecule in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trichloro-1-(7-fluoro-3-indolyl)ethanone typically involves the following steps:
Indole Derivative Synthesis: The starting material is often an indole derivative, which can be synthesized through various methods such as the Fischer indole synthesis or the Biltz synthesis.
Halogenation: The indole ring is halogenated to introduce the fluorine atom at the 7-position. This can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Trichloromethylation: The trichloro group is introduced using reagents like trichloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 2,2,2-Trichloro-1-(7-fluoro-3-indolyl)ethanone can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the trichloro group, often using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Amines in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or esters.
科学研究应用
2,2,2-Trichloro-1-(7-fluoro-3-indolyl)ethanone has various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Industry: Use in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which 2,2,2-trichloro-1-(7-fluoro-3-indolyl)ethanone exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
相似化合物的比较
2,2,2-Trichloro-1-(3-indolyl)ethanone: Similar structure but without the fluorine atom.
2,2,2-Trichloro-1-(5-fluoro-3-indolyl)ethanone: Similar structure but with fluorine at a different position on the indole ring.
Uniqueness: 2,2,2-Trichloro-1-(7-fluoro-3-indolyl)ethanone is unique due to the presence of both the trichloro group and the fluorine atom at the 7-position, which can influence its reactivity and biological activity compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could uncover new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
属性
分子式 |
C10H5Cl3FNO |
|---|---|
分子量 |
280.5 g/mol |
IUPAC 名称 |
2,2,2-trichloro-1-(7-fluoro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H5Cl3FNO/c11-10(12,13)9(16)6-4-15-8-5(6)2-1-3-7(8)14/h1-4,15H |
InChI 键 |
CNBIGCQJCUCCRD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)F)NC=C2C(=O)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


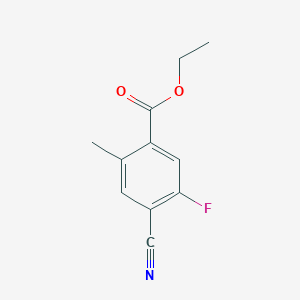
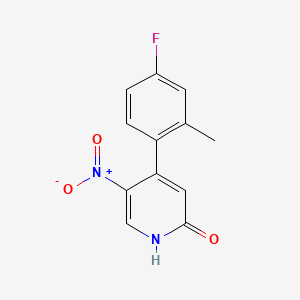

![3-Hexylthieno[3,2-b]thiophene](/img/structure/B15336076.png)
